molecular formula C20H20N4O3S B464755 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide CAS No. 289630-05-3

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide

货号: B464755
CAS 编号: 289630-05-3
分子量: 396.5g/mol
InChI 键: FJIXQAFJDREQSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide (CAS: 102017-64-1) is a sulfonamide derivative characterized by a 2-methylbenzamide group linked via a sulfonamide bridge to a 4,6-dimethylpyrimidinyl moiety. Its molecular formula is C₁₉H₁₈N₄O₃S (molecular weight: 382.44 g/mol) . The compound belongs to a class of functionalized sulfonamides, which are widely explored for antimicrobial and antitubercular activities due to their structural resemblance to para-aminobenzoic acid (PABA), a key intermediate in bacterial folate synthesis .

属性

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-6-4-5-7-18(13)19(25)23-16-8-10-17(11-9-16)28(26,27)24-20-21-14(2)12-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIXQAFJDREQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with 2-methylbenzoic acid under amide formation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

化学反应分析

Types of Reactions

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and amide groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide. This compound may act as a potent inhibitor of specific cancer cell lines. For instance, derivatives of pyrimidine-based compounds have shown promising results in inhibiting tumor growth by targeting various signaling pathways involved in cancer proliferation .

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties. The sulfonamide group is known to enhance the anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory mediators . Studies have demonstrated that modifications of this compound can lead to significant reductions in inflammation markers in vivo.

Neurological Applications

The potential use of this compound in neurological disorders has been explored. It has been suggested that compounds with pyrimidine structures can modulate neurotransmitter systems, providing therapeutic effects for conditions such as depression and anxiety . The dual pharmacophore nature of this compound allows it to interact with multiple targets within the central nervous system, which could lead to novel treatments for neurological diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide. Modifications at specific positions on the benzamide and pyrimidine rings can significantly influence biological activity:

ModificationEffect on Activity
Substitution on the pyrimidine ringEnhances binding affinity to target receptors
Alteration of the sulfonamide groupIncreases anti-inflammatory potency
Variations in the benzamide moietyAffects selectivity towards COX enzymes

Case Study 1: Anticancer Efficacy

In a study examining various pyrimidine derivatives, one derivative of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of related compounds demonstrated that N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide inhibited COX-2 enzyme activity by over 70% in vitro, compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). This finding supports its potential use as a safer alternative to traditional NSAIDs with fewer gastrointestinal side effects .

作用机制

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pyrimidinyl group may also interact with nucleic acids, affecting cellular processes.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting key differences in substituents, physicochemical properties, and biological relevance:

Compound Name Molecular Formula Substituents Key Properties References
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide C₁₉H₁₈N₄O₃S 2-methylbenzamide MW: 382.44; higher lipophilicity due to methyl group
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide C₁₉H₁₈N₄O₃S Unsubstituted benzamide MW: 382.44; reduced steric hindrance compared to 2-methyl analog
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide C₁₉H₁₇FN₄O₃S 4-fluorobenzamide MW: 400.43; pKa: 7.16; fluorine enhances electronegativity and metabolic stability
2-Bromo-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide C₁₉H₁₇BrN₄O₃S 2-bromobenzamide MW: 461.33; bromine increases steric bulk and potential halogen bonding
N4-Acetylsulfamethazine (N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide) C₁₀H₁₂N₂O₄S Acetamide MW: 256.28; lower lipophilicity; FTIR: 1674 cm⁻¹ (CONH)
N4-Valeroylsulfamethazine (N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide) C₁₆H₂₀N₄O₃S Pentanamide MP: 176–177°C; FTIR: 1674 cm⁻¹ (CONH)
N4-Valeroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]pentanamide) C₁₄H₁₆N₄O₃S₂ Thiazole ring MP: 220–221°C; FTIR: 1667 cm⁻¹ (CO); enhanced solubility due to thiazole
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide C₁₈H₂₃N₅O₃S Pivalamide (2,2-dimethylpropanamide) MW: 397.47; bulky substituent may reduce enzymatic degradation

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity: The 2-methylbenzamide group in the target compound increases lipophilicity compared to unsubstituted benzamide (logP ~2.5 vs. Fluorinated analogs (e.g., 4-fluorobenzamide) exhibit higher electronegativity, which may improve target binding via dipole interactions .

Impact of Heterocyclic Moieties :

  • Compounds with thiazole (e.g., N4-valeroylsulfathiazole) or pyrimidine rings show distinct solubility profiles. Thiazole derivatives often exhibit better aqueous solubility due to polarizable sulfur atoms .

Thermal Stability :

  • Melting points (MP) vary with substituents:

  • N4-Valeroylsulfamethazine : MP 176–177°C .
  • N4-Valeroylsulfathiazole : MP 220–221°C .
    • Higher MPs in thiazole derivatives suggest greater crystalline stability.

Spectral Characteristics :

  • FTIR data for CONH groups (1674–1685 cm⁻¹) is consistent across analogs, confirming amide bond integrity .
  • Sulfonamide S=O stretches appear at ~1161 cm⁻¹ (asymmetric) and ~1363 cm⁻¹ (symmetric) .

Bulky substituents (e.g., pivalamide) may slow enzymatic hydrolysis, extending half-life .

生物活性

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide, a compound with the molecular formula C19H17N5O5S and a molecular weight of 427.43 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C19H17N5O5S
  • Molecular Weight : 427.43 g/mol
  • CAS Number : 110149-75-2

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition leads to reduced levels of NADPH, destabilizing DHFR and ultimately affecting cell growth and survival .

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported to be in the low micromolar range (0.126 μM for MDA-MB-231), indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects contribute to its potential utility in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide has favorable absorption characteristics with an oral bioavailability of approximately 31.8%. The clearance rate after intravenous administration was recorded at 82.7 mL/h/kg, suggesting moderate systemic exposure .

Case Studies

  • Study on Breast Cancer Cell Lines : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase. The study also noted a marked increase in caspase 9 levels in treated samples compared to controls .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Summary of Findings

Activity Cell Line/Model IC50/Effect
AntitumorMDA-MB-2310.126 μM
Anti-inflammatoryMurine modelSignificant reduction in edema

常见问题

Q. Basic Analytical Techniques

  • X-ray Crystallography : Resolves 3D structure, confirming bond angles and supramolecular interactions (e.g., hydrogen bonding with benzoic acid co-crystals) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7-8 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

What biological targets or pathways are associated with this compound?

Q. Basic Screening Approaches

  • Kinase Inhibition Assays : Test against kinases like Cdc42 (Kd measurements via fluorescence polarization) .
  • Cellular Migration Studies : Evaluate inhibition of microspike formation in 3T3 fibroblasts or neuronal branching in cortical neurons .
  • Receptor Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to assess affinity for Bcl-2 family proteins or sulfonamide-sensitive targets .

How can contradictory bioassay data (e.g., variable IC50 values) be resolved?

Q. Advanced Data Contradiction Analysis

  • Assay Optimization : Control variables like cell line viability, ATP concentrations (for kinase assays), and buffer pH .
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out non-specific interactions .
  • Structural Dynamics : Molecular dynamics simulations clarify conformational changes affecting binding under different conditions.

What advanced techniques elucidate target engagement in cellular environments?

Q. Advanced Mechanistic Studies

  • Co-Crystallization : Co-crystal structures with targets (e.g., Cdc42 or Bcl-2) reveal binding motifs and hydrogen-bonding networks .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells upon compound treatment .
  • Click Chemistry Probes : Introduce alkyne/azide tags to track compound localization via fluorescence microscopy .

How is structure-activity relationship (SAR) analysis conducted for derivatives?

Q. Advanced SAR Strategies

  • Core Modifications : Replace the 4,6-dimethylpyrimidine with substituted pyrimidines or pyridines to assess impact on potency .
  • Substituent Scanning : Systematically vary benzamide substituents (e.g., electron-withdrawing groups on the phenyl ring) and measure changes in IC50 .
  • Free Energy Perturbation (FEP) : Computational modeling predicts binding affinity changes for hypothetical analogs .

What protocols ensure compound stability during long-term storage?

Q. Basic Stability Assessment

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring for hydrolysis or oxidation products .
  • Lyophilization : Store as lyophilized powder under inert gas (argon) to prevent sulfonamide decomposition .
  • Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation.

How can computational modeling guide rational design of analogs?

Q. Advanced Computational Approaches

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in Cdc42 or Bcl-2 active sites .
  • QM/MM Simulations : Quantify electronic interactions (e.g., sulfonamide oxygen’s role in hydrogen bonding) .
  • ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP, CYP450 inhibition) to prioritize analogs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。